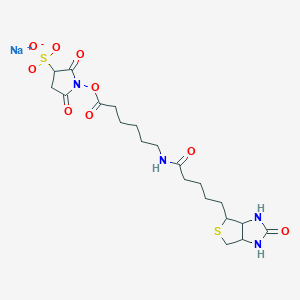

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C20H29N4NaO9S2 and its molecular weight is 556.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Probing Conformational Changes in Proteins

- Research Context : This compound binds covalently to lysine residues in proteins and its accessibility depends on the protein's conformation. This property has been utilized to study conformational changes in proteins like bovine serum albumin and the human band 3 anion exchanger. It was observed that the unfolding of these proteins correlates with the accessibility of the biotin derivative to specific lysine residues (Azim-Zadeh et al., 2007).

Labeling Escherichia coli Cell Envelope Proteins

- Research Context : The compound has been used to selectively label Escherichia coli cell envelope proteins. It preferentially labels outer membrane, periplasmic, and inner membrane proteins, demonstrating its utility in studying bacterial protein localization (Bradburne et al., 1993).

Labeling Surface Proteins of Parasites

- Research Context : It has been effectively used to label the surface proteins of Trypanosoma brucei brucei, a parasite. The study found that this method is fast, stable, and reproducible, offering advantages over radioactive methods (Ezeokonkwo et al., 2003).

Identifying Nitrogen-regulated Proteins in Phytoplankton

- Research Context : In marine phytoplankton, this compound has been used to label cell surfaces, allowing for the identification of proteins characteristic of different nutrient conditions, such as nitrogen-regulated proteins (Palenik & Koke, 1995).

Characterizing Recombinant Human Interleukin-1 Beta

- Research Context : This compound has been used to modify recombinant human interleukin-1 beta. It helped identify the sites of biotinylation and assess the impact of modifications on the protein's bioactivity (Yem et al., 1989).

Detection of Serine Proteinases

- Research Context : It's been used to prepare biotinylated aprotinin, a probe for detecting serine proteinases in various biological samples. This approach is more sensitive than conventional methods (Melrose et al., 1995).

Mechanism of Action

Target of Action

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt, also known as Sulfo-NHS-LC-Biotin, primarily targets proteins on the cell surface . It is a biotinylation reagent used for labeling these proteins .

Mode of Action

The compound interacts with its targets through a process called biotinylation . Biotinylation is a process where biotin is attached to proteins, and in this case, Sulfo-NHS-LC-Biotin is used to attach biotin to cell surface proteins . The compound can also bind to streptavidin and inhibit its ability to bind to other molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein interactions and signaling . By labeling proteins with biotin, researchers can track these proteins and observe their behavior in various biochemical pathways. This can provide valuable insights into protein function, interactions, and the role of these proteins in cellular processes .

Pharmacokinetics

It’s important to note that the compound is water-soluble , which can influence its distribution and interaction with proteins.

Result of Action

The primary result of the action of Sulfo-NHS-LC-Biotin is the labeling of cell surface proteins with biotin . This allows for the tracking and study of these proteins, facilitating research into their function and behavior. Additionally, the compound’s ability to bind to streptavidin and inhibit its binding to other molecules can be used to investigate the mechanisms of cell lysis and antibody response .

Action Environment

The action of Sulfo-NHS-LC-Biotin can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of biotinylation. Furthermore, the compound’s water solubility means that it can be affected by the hydration status of the environment . As a laboratory reagent, it is typically used under controlled environmental conditions.

Biochemical Analysis

Biochemical Properties

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt is a protein crosslinker . It contains a spacer arm off the valeric acid side chain of D-biotin with an NHS ester group at its end . The NHS ester group at the end of this compound covalently binds to amine groups in proteins and other molecules, forming a stable amide linkage and releasing the NHS group . The 6-aminocaproic acid spacer of this compound greatly increases the length between a covalently modified molecule and the bicyclic biotin rings, leading to a better binding potential for avidin or streptavidin probes .

Cellular Effects

This compound can be used for labeling cell surface proteins . This compound can bind to streptavidin and inhibit its ability to bind . This property makes it a valuable tool in the study of cell surface proteins and their roles in cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a stable amide linkage with amine groups in proteins and other molecules . This reaction releases the NHS group and results in the covalent binding of the compound to the target molecule . The presence of the 6-aminocaproic acid spacer allows for better binding potential with avidin or streptavidin probes .

Properties

IUPAC Name |

sodium;2,5-dioxo-1-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGWLCLUQNFDIS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N4NaO9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405518 |

Source

|

| Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191671-46-2 |

Source

|

| Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.